molecular formula C16H12ClFN2OS B2975932 (E)-5-(4-chlorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one CAS No. 301174-59-4

(E)-5-(4-chlorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one

Cat. No. B2975932
CAS RN: 301174-59-4
M. Wt: 334.79
InChI Key: ZKNYHSRMJANWIC-UHFFFAOYSA-N
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Description

(E)-5-(4-chlorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one, also known as CBT-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Antimicrobial Activity

A study by Chawla, Singh, and Saraf (2012) reported the synthesis of twenty-one 2,5-disubstituted-4-thiazolidinone derivatives, including compounds with chloro and fluoro groups, and evaluated their antimicrobial activity against various bacterial strains and Candida albicans. The presence of both chloro and fluoro groups significantly influenced the antibacterial activity, showing promising results against B. subtilis, S. aureus, P. aeruginosa, and E. coli, although no antifungal activity was observed (Chawla, Singh, & Saraf, 2012).

Anti-inflammatory and Analgesic Activities

Khalifa and Abdelbaky (2008) synthesized new derivatives related to the compound and evaluated their anti-inflammatory and analgesic activities. Certain derivatives exhibited significant anti-inflammatory effects against carrageenan-induced rat paw edema and showed analgesic activity using the writhing test in albino mice, suggesting their potential as therapeutic agents (Khalifa & Abdelbaky, 2008).

Antifungal Activity

Liu, Lieberzeit, and Anthonsen (2000) focused on the synthesis and antifungal evaluation of derivatives against agricultural fungi. Certain new compounds demonstrated higher fungicidal effects than previously synthesized compounds, indicating their potential application in agricultural fungicides (Liu, Lieberzeit, & Anthonsen, 2000).

Synthesis and Characterization

B'Bhatt and Sharma (2017) reported on a series of derivatives synthesized from 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one, which were characterized and evaluated for antimicrobial activity. These compounds displayed moderate to excellent activity against several bacterial and fungal strains, showcasing the structural diversity and bioactivity potential of these derivatives (B'Bhatt & Sharma, 2017).

Spectroscopic Identification

Azeez and Bahram (2017) described the synthesis and spectroscopic characterization of new 2-imino-thiazolidin-4-one derivatives, including antibacterial activity studies. This work highlights the importance of structural characterization in the development of new bioactive compounds (Azeez & Bahram, 2017).

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNYHSRMJANWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-chlorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one

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